6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a tetrahydro-naphthyridine carboxylic acid core. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydro-Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions, where the intermediate is treated with carbon dioxide or a carboxylating agent.
Attachment of the Fmoc Group: The final step involves the protection of the amine group with the Fmoc group. This is typically done using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for the addition of reagents and monitoring of reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-naphthyridine ring, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Piperidine or other secondary amines are typically used to remove the Fmoc group.
Major Products
Oxidation Products: Oxidized derivatives of the tetrahydro-naphthyridine ring.
Reduction Products: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution Products: Deprotected amines ready for further functionalization.
Scientific Research Applications
Chemistry
In chemistry, 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is used as a building block in the synthesis of complex organic molecules. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amines.
Biology
In biological research, this compound can be used to synthesize peptide-based probes and inhibitors that target specific proteins or enzymes. Its stability and reactivity make it suitable for creating bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They can be used to develop new drugs or as intermediates in the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role in peptide synthesis makes it valuable for the pharmaceutical industry.
Mechanism of Action
The mechanism of action of compounds derived from 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid depends on their specific structure and target. Generally, these compounds interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The Fmoc group can be removed to expose reactive amine groups, which can then interact with target proteins or enzymes, inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Arginine: Similar in function, used for protecting the guanidino group in peptide synthesis.
Fmoc-Glycine: A simpler Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is unique due to its tetrahydro-naphthyridine core, which provides additional sites for functionalization and potential biological activity. This makes it more versatile compared to simpler Fmoc-protected amino acids.
Properties
Molecular Formula |
C24H20N2O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-5H-1,6-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H20N2O4/c27-23(28)22-10-9-15-13-26(12-11-21(15)25-22)24(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-14H2,(H,27,28) |
InChI Key |
NENIOFAMPSLBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.